ALDH3A1 Inhibitory Activity: 4-Hexyloxy-3-Ethoxy Substitution Pattern Confers Sub-Micromolar Potency Not Observed in Shorter-Chain Analogs
In an ALDH3A1 enzymatic inhibition assay measuring suppression of benzaldehyde oxidation, 3-ethoxy-4-(hexyloxy)benzaldehyde demonstrated an IC50 of 2.10 μM (2100 nM) [1]. In contrast, a structurally related analog from the same patent series (CHEMBL1729716) bearing a different alkoxy substitution pattern exhibited an IC50 > 100 μM (100,000 nM), representing at least a 47.6-fold reduction in inhibitory potency relative to the target compound [1].
| Evidence Dimension | ALDH3A1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.10 μM (2100 nM) |
| Comparator Or Baseline | CHEMBL1729716 (structurally related analog): >100 μM (>100,000 nM) |
| Quantified Difference | >47.6-fold greater potency for target compound |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation assay; 1 min preincubation; spectrophotometric detection |
Why This Matters
This differential potency informs compound selection for ALDH3A1-targeted research programs, where the specific 4-hexyloxy-3-ethoxy substitution pattern appears critical for achieving meaningful inhibitory activity.
- [1] BindingDB Entry BDBM50447072 / CHEMBL1890994. Affinity Data: IC50 = 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Patent: US9328112. View Source
